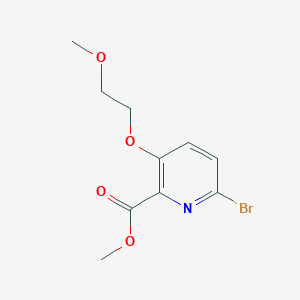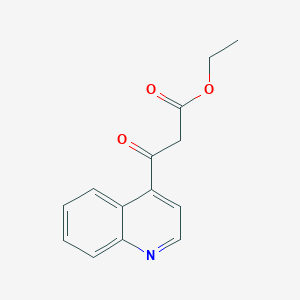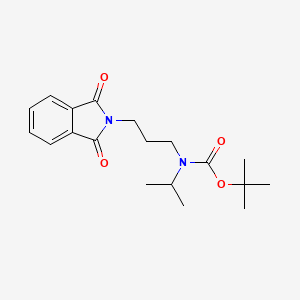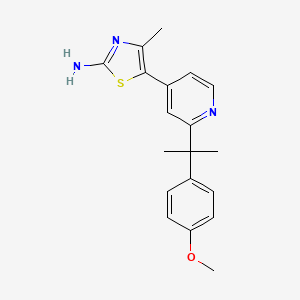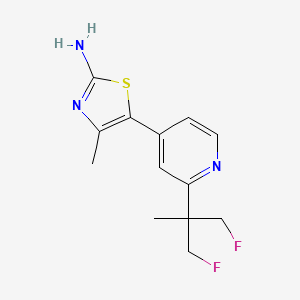
2-((5-氟-2-(3-氟-5-(三氟甲基)吡啶-2-基)-6-甲基嘧啶-4-基)磺酰基)乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)sulfonyl)acetate is a useful research compound. Its molecular formula is C15H12F5N3O4S and its molecular weight is 425.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)sulfonyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)sulfonyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Suzuki–Miyaura 交叉偶联反应
Suzuki–Miyaura (SM) 交叉偶联反应是有机化学中形成碳-碳键的关键方法。由于该化合物含有硼,这对于反应中金属转移步骤至关重要,因此它可以作为 SM 偶联反应的潜在试剂。 所含的氟原子可能会增强偶联过程的反应性和选择性 .
脱硼研究
脱硼是指从有机分子中去除硼基团。该化合物具有复杂的硼酸酯结构,可用于研究新的脱硼方法。 这类研究可以导致开发用于药物和农用化学品的新合成途径 .
抗水解研究
已知硼酸酯易于水解,这可能会限制它们在水性环境中的应用。 该化合物可用于研究苯基硼酸频哪醇酯的抗水解性,这可能导致设计用于硼中子俘获疗法的更稳定的药物分子 .
硼试剂的开发
该化合物的结构使其成为开发新型硼试剂的候选物质。这些试剂对于各种有机转化至关重要,包括氧化、胺化和卤化。 对这类试剂的研究可以扩展合成化学家可用的工具箱 .
官能团耐受性测试
由于存在多个氟原子和磺酰基,该化合物可用于测试各种化学反应的官能团耐受性。 这对于对电子效应和空间效应敏感的反应尤其重要 .
环境影响评估
有机硼试剂的环境友好性是一个重要的考虑因素。 该化合物可用于评估含硼化合物的环境影响,特别是在它们在有机合成中的稳定性、制备和应用方面 .
属性
IUPAC Name |
ethyl 2-[5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidin-4-yl]sulfonylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F5N3O4S/c1-3-27-10(24)6-28(25,26)14-11(17)7(2)22-13(23-14)12-9(16)4-8(5-21-12)15(18,19)20/h4-5H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARFGWJPCRPKNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=NC(=NC(=C1F)C)C2=C(C=C(C=N2)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F5N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

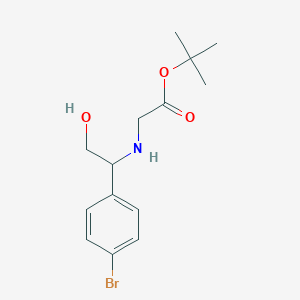
![(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412361.png)
